molecular formula C11H10IN3O2 B5873485 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole

1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B5873485
M. Wt: 343.12 g/mol
InChI Key: BSTVQHGGYRGINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodobenzyl)-2-methyl-5-nitro-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an iodine atom attached to a benzyl group, a methyl group, and a nitro group on the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodobenzyl bromide, 2-methylimidazole, and nitric acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 100-120°C, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodobenzyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are used under mild conditions.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used for oxidation.

Major Products:

    Substitution Reactions: The major products are derivatives with different functional groups replacing the iodine atom.

    Reduction Reactions: The major product is 1-(3-aminobenzyl)-2-methyl-5-nitro-1H-imidazole.

    Oxidation Reactions: The major product is 1-(3-iodobenzyl)-2-carboxy-5-nitro-1H-imidazole.

Scientific Research Applications

1-(3-Iodobenzyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

    1-(3-Bromobenzyl)-2-methyl-5-nitro-1H-imidazole: Similar structure but with a bromine atom instead of iodine.

    1-(3-Chlorobenzyl)-2-methyl-5-nitro-1H-imidazole: Similar structure but with a chlorine atom instead of iodine.

    1-(3-Fluorobenzyl)-2-methyl-5-nitro-1H-imidazole: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-(3-Iodobenzyl)-2-methyl-5-nitro-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine contribute to its unique properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-[(3-iodophenyl)methyl]-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O2/c1-8-13-6-11(15(16)17)14(8)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTVQHGGYRGINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=CC(=CC=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.